molecular formula C10H13ClN4O B1453238 [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1258650-54-2

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No. B1453238
M. Wt: 240.69 g/mol
InChI Key: KNSWTTZYGZWZIV-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, also known as MTAH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTAH is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Antimicrobial Activities

[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Corrosion Inhibition

The compound has also been evaluated for its potential as a corrosion inhibitor. Studies indicate that it is effective in inhibiting the acidic corrosion of mild steel, reaching high levels of efficiency (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Some studies have shown promising cytotoxic activities against various human cancer cell lines (Liu, Shen, Li, Tian, & Quan, 2017).

Corrosion Inhibition and Surface Analysis

The compound's efficacy in corrosion inhibition has been substantiated with detailed surface analyses, demonstrating its strong adsorptive properties on steel surfaces in corrosive environments (Yadav, Behera, Kumar, & Sinha, 2013).

Crystal and Molecular Structure Analysis

Extensive studies have been conducted on the crystal and molecular structure of related compounds, providing insights into their chemical behaviors and potential applications in various fields (Wu et al., 2021).

Lipase and α-Glucosidase Inhibition

Some novel derivatives of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride have been synthesized and shown to inhibit lipase and α-glucosidase, suggesting potential applications in the treatment of diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Molecular Docking and Enzyme Inhibition

Molecular docking studies of these compounds indicate potential interaction with various enzymes, suggesting possibilities in drug design and development (Wu et al., 2022).

properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.ClH/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWTTZYGZWZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

CAS RN

1258650-54-2
Record name [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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